molecular formula C16H28N4O7S B12782774 Rovatirelin hydrate CAS No. 879122-87-9

Rovatirelin hydrate

Cat. No.: B12782774
CAS No.: 879122-87-9
M. Wt: 420.5 g/mol
InChI Key: OKGVIMQQOHBRRH-RYNPTWSUSA-N
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Description

Rovatirelin hydrate is a synthetic compound that acts as a thyrotropin-releasing hormone mimetic. It is known for its potential therapeutic effects on central nervous system disorders, particularly those involving cerebellar ataxia. The compound has shown promising results in clinical trials for its ability to penetrate the brain and exhibit significant central nervous system activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rovatirelin hydrate involves several steps, starting with the preparation of key intermediates. One of the primary intermediates is (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acid. This intermediate is synthesized by reacting N-benzyloxycarbonyl L-serine with methanol and sodium hydroxide, followed by acidification and recrystallization .

Another crucial intermediate is (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid, which is prepared by reacting N-benzyloxycarbonyl L-threonine with methanol and sodium hydroxide, followed by acidification and recrystallization .

The final step involves coupling these intermediates with other reagents to form this compound. The reaction conditions typically involve the use of ethanol, sodium borohydride, and other solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product suitable for clinical use .

Chemical Reactions Analysis

Types of Reactions

Rovatirelin hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Rovatirelin hydrate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high oral bioavailability and ability to penetrate the brain effectively. It has shown superior central nervous system activity compared to other thyrotropin-releasing hormone mimetics, making it a promising candidate for treating central nervous system disorders .

Properties

879122-87-9

Molecular Formula

C16H28N4O7S

Molecular Weight

420.5 g/mol

IUPAC Name

(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide;trihydrate

InChI

InChI=1S/C16H22N4O4S.3H2O/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13;;;/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23);3*1H2/t9-,10+,12+,13+;;;/m1.../s1

InChI Key

OKGVIMQQOHBRRH-RYNPTWSUSA-N

Isomeric SMILES

C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C.O.O.O

Canonical SMILES

CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C.O.O.O

Origin of Product

United States

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